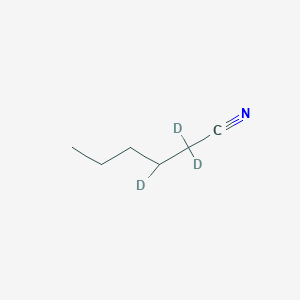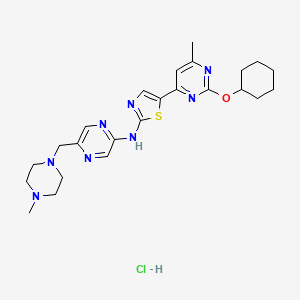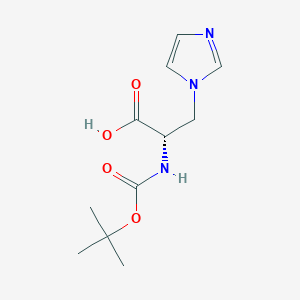
Despentamino Pentazido Tobramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Despentamino Pentazido Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin. This compound is characterized by the presence of multiple azido groups, which can significantly alter its chemical properties and potential applications. Tobramycin itself is known for its effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and is commonly used in the treatment of various bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Despentamino Pentazido Tobramycin involves multiple steps, starting from tobramycinOne common method involves the use of azidation reactions, where azido groups are introduced using reagents such as sodium azide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used to replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .
Vergleich Mit ähnlichen Verbindungen
Despentamino Pentazido Tobramycin can be compared to other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against a broader range of bacteria.
Neomycin: Commonly used in topical applications.
Eigenschaften
CAS-Nummer |
468065-22-7 |
|---|---|
Molekularformel |
C18H27N15O9 |
Molekulargewicht |
597.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Synonyme |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)
![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)


![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
